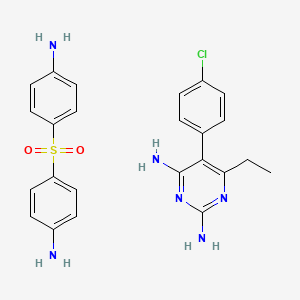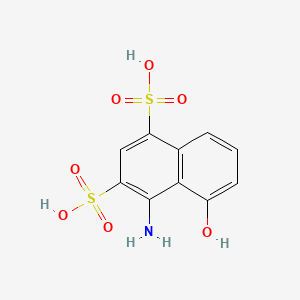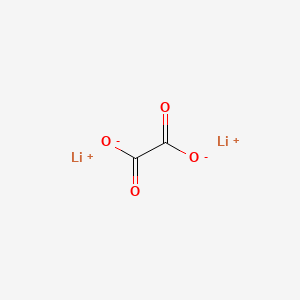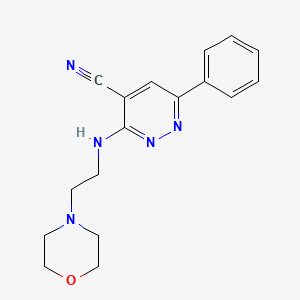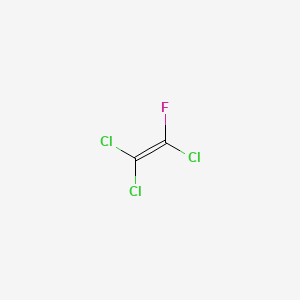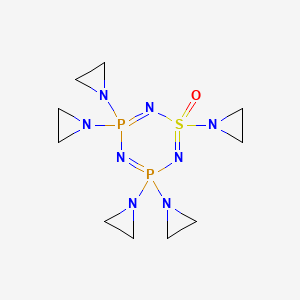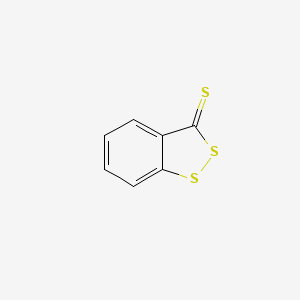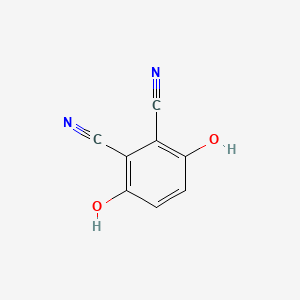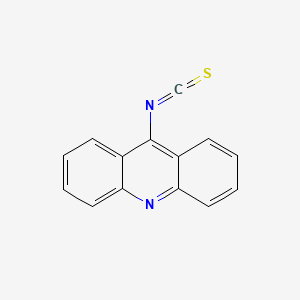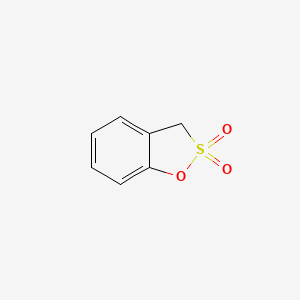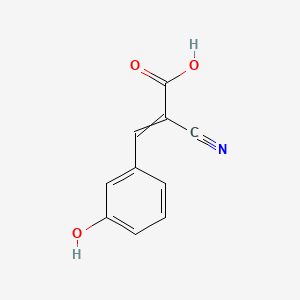
2-シアノ-3-(3-ヒドロキシフェニル)アクリル酸
説明
α-シアノ-3-ヒドロキシケイ皮酸: は、分子式C10H7NO3の有機化合物です。これは、ケイ皮酸の誘導体であり、芳香環にシアノ基(-CN)とヒドロキシ基(-OH)が存在することを特徴としています。この化合物は、化学、生物学、医学など、さまざまな科学分野における用途で知られています。
科学的研究の応用
Alpha-CYANO-3-HYDROXYCINNAMIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
準備方法
合成経路と反応条件
α-シアノ-3-ヒドロキシケイ皮酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、ピペリジンなどの塩基の存在下でのマロンニトリルと3-ヒドロキシベンズアルデヒドの間のクネーフェナーゲル縮合反応です。 反応は、通常、エタノールなどの有機溶媒中で還流条件下で行われます .
工業生産方法
α-シアノ-3-ヒドロキシケイ皮酸の工業生産は、多くの場合、同様の合成経路を大規模に行いますが、反応条件は、高収率と高純度を確保するために最適化されています。生成物は、次に再結晶またはクロマトグラフィー技術によって精製され、工業規格を満たしています。
化学反応の分析
反応の種類
α-シアノ-3-ヒドロキシケイ皮酸は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、対応するキノンを形成するために酸化できます。
還元: シアノ基は、アミノ基に還元できます。
置換: 芳香環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が一般的に使用されます。
還元: 触媒水素化または水素化リチウムアルミニウム(LiAlH4)などの試薬を使用できます。
置換: 臭素(Br2)または硝酸(HNO3)などの求電子試薬が、制御された条件下で使用されます。
主な生成物
酸化: キノンの形成。
還元: アミンの形成。
置換: ハロゲン化またはニトロ化誘導体の形成。
科学研究への応用
α-シアノ-3-ヒドロキシケイ皮酸は、科学研究において幅広い用途を持っています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素阻害とタンパク質相互作用を含む研究に使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。
産業: 医薬品やファインケミカルの生産に使用されます。
作用機序
α-シアノ-3-ヒドロキシケイ皮酸の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、基質へのアクセスを遮断することにより、活性部位に結合することにより酵素を阻害できます。 シアノ基は、これらの相互作用において、標的分子との強い水素結合と静電相互作用を形成することにより、重要な役割を果たしています .
類似化合物の比較
α-シアノ-3-ヒドロキシケイ皮酸は、次のような他のケイ皮酸誘導体と比較できます。
α-シアノ-4-ヒドロキシケイ皮酸: 類似の構造ですが、ヒドロキシ基がパラ位にあります。
α-シアノ-3-メトキシケイ皮酸: ヒドロキシ基の代わりにメトキシ基が含まれています。
α-シアノ-3-ヒドロキシケイ皮酸のユニークさは、その特定の置換パターンにあり、これは反応性と生物学的標的との相互作用に影響を与えます .
さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
Alpha-CYANO-3-HYDROXYCINNAMIC ACID can be compared with other cinnamic acid derivatives, such as:
Alpha-CYANO-4-HYDROXYCINNAMIC ACID: Similar structure but with the hydroxyl group at the para position.
Alpha-CYANO-3-METHOXYCINNAMIC ACID: Contains a methoxy group instead of a hydroxyl group.
The uniqueness of alpha-CYANO-3-HYDROXYCINNAMIC ACID lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTJVXWMJLNJ-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025600 | |
| Record name | alpha-Cyano-3-hydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54673-07-3 | |
| Record name | alpha-Cyano-3-hydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-cyano-m-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



